molecular formula C12H9N5OS B13759569 3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B13759569
M. Wt: 271.30 g/mol
InChI Key: LDXNZDLYIFYSDM-RIYZIHGNSA-N
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Description

3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a furan ring, a pyridine ring, and a triazole ring, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with 4-aminopyridine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole-thione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)acrylohydrazide: Similar in structure but with different functional groups.

    Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with valuable biological activities.

Uniqueness

3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione stands out due to its unique combination of furan, pyridine, and triazole rings, which confer distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H9N5OS

Molecular Weight

271.30 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H9N5OS/c19-12-16-15-11(10-2-1-7-18-10)17(12)14-8-9-3-5-13-6-4-9/h1-8H,(H,16,19)/b14-8+

InChI Key

LDXNZDLYIFYSDM-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=NC=C3

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=NC=C3

Origin of Product

United States

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